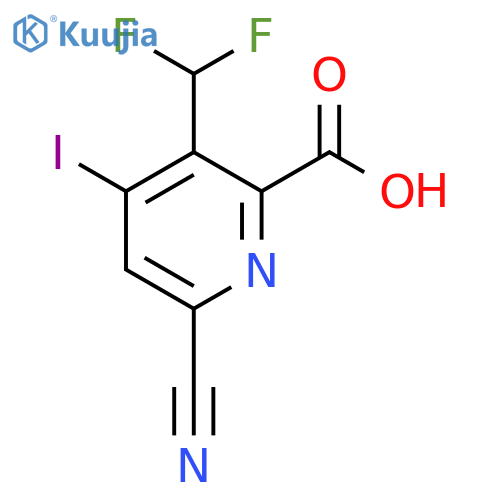

Cas no 1805373-18-5 (6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid)

1805373-18-5 structure

商品名:6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid

CAS番号:1805373-18-5

MF:C8H3F2IN2O2

メガワット:324.022900819778

CID:4875353

6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid

-

- インチ: 1S/C8H3F2IN2O2/c9-7(10)5-4(11)1-3(2-12)13-6(5)8(14)15/h1,7H,(H,14,15)

- InChIKey: DJMOHKBDRWQOQO-UHFFFAOYSA-N

- ほほえんだ: IC1C=C(C#N)N=C(C(=O)O)C=1C(F)F

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 304

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 74

6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029043173-1g |

6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid |

1805373-18-5 | 97% | 1g |

$1,490.00 | 2022-04-01 |

6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid 関連文献

-

Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688

1805373-18-5 (6-Cyano-3-(difluoromethyl)-4-iodopyridine-2-carboxylic acid) 関連製品

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1894868-36-0(1-(2,4-difluoro-5-methoxyphenyl)ethan-1-amine)

- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量